3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide is a synthetic organic compound characterized by its unique structure. This compound integrates elements from both heterocyclic and benzothiophene chemistry, leading to diverse and versatile applications. It is commonly utilized in scientific research due to its specific chemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide involves multiple stages, beginning with the formation of 1-benzothiophene-2-carboxylic acid. This is achieved through catalytic cyclization of the corresponding substituted aniline. The carboxylic acid undergoes chlorination using thionyl chloride to yield 3-chloro-1-benzothiophene-2-carboxylic acid chloride. Concurrently, the 5-(ethoxymethyl)-1,3,4-thiadiazole is prepared through a multi-step reaction involving thiourea, leading to cyclization and alkylation. The final step involves nucleophilic substitution, where the carboxylic acid chloride reacts with the thiadiazole intermediate to form the target compound under basic conditions.
Industrial Production Methods
Industrial preparation of this compound employs similar synthetic pathways but often incorporates optimizations for scalability. These may include the use of continuous flow reactors for precise control of reaction conditions, improved catalysts for higher yields, and crystallization techniques for product purification.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide primarily undergoes substitution reactions due to the electron-withdrawing properties of the chloro and carboxamide groups.
Common Reagents and Conditions
The compound reacts with nucleophiles in solvents such as dimethylformamide or dichloromethane under mild conditions. Additionally, it undergoes oxidative cyclization in the presence of reagents like potassium permanganate or chromic acid.
Major Products
Substitution reactions typically yield new thiadiazole derivatives, and oxidative conditions can produce benzothiophene-oxidized products with modified functional groups.
Scientific Research Applications
3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide has widespread applications in scientific research:
In chemistry , it is studied for its unique electronic properties and potential use in organic electronics.
In biology , it serves as a probe in studies of enzyme interactions due to its ability to bind selectively.
In medicine , preliminary studies suggest potential use as a lead compound in drug development, particularly in targeting specific proteins implicated in diseases.
In the industry , it finds applications in the development of new materials with desirable chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide exerts its effects is primarily through interaction with biological macromolecules.
It targets enzymes and receptors by forming stable complexes with active site residues, disrupting normal biological pathways.
The molecular pathways involved often include inhibition of specific enzymes or modulation of receptor activity, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include derivatives of 1-benzothiophene with various substituents and thiadiazole compounds modified at different positions.
Comparison
Compared to these similar compounds, 3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide displays unique properties in terms of reactivity and biological activity. Its combination of chloro and ethoxymethyl groups significantly enhances its interaction with specific targets, making it a compound of interest in various research fields.
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Properties
IUPAC Name |
3-chloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S2/c1-2-20-7-10-17-18-14(22-10)16-13(19)12-11(15)8-5-3-4-6-9(8)21-12/h3-6H,2,7H2,1H3,(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWCOXIZCXBVCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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